Phytolmonophosphate
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H39O4P-2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] phosphate |
InChI |
InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/p-2/b20-15+/t18-,19-/m1/s1 |
InChI Key |
YRXRHZOKDFCXIB-PYDDKJGSSA-L |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)([O-])[O-])/C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])[O-])C |
Origin of Product |
United States |
Biosynthesis and Metabolism of Phytolmonophosphate
The Phytol Salvage Pathway: From Chlorophyll (B73375) Degradation to this compound
During the natural processes of leaf senescence, fruit ripening, and other stress conditions, chlorophyll, the most abundant pigment in plants, is broken down. nih.gov A key step in this catabolic pathway is the removal of the phytol tail from the chlorophyll molecule, a reaction catalyzed by enzymes such as chlorophyllase and pheophytin pheophorbide hydrolase (PPH), yielding free phytol. oup.com
This liberated phytol is not simply a waste product. Instead, it enters a salvage pathway to be recycled. The first and committed step of this pathway is the phosphorylation of phytol to produce this compound. nih.govoup.com This reaction ensures that the metabolically expensive phytol molecule is retained and repurposed within the cell.
Enzymatic Conversion of Phytol to this compound: Role of Phytol Kinase (VTE5/slr1652)
Enzymatic Synthesis: The Role of Phytol Kinase (VTE5)
The phosphorylation of phytol to this compound is catalyzed by the enzyme phytol kinase. oup.comgenome.jp In the model plant Arabidopsis thaliana, this enzyme is encoded by the VITAMIN E PATHWAY GENE5 (VTE5). oup.comnih.govoup.com Studies on vte5 mutants have demonstrated the critical role of this enzyme; these mutants show a significant reduction in tocopherol levels and an accumulation of free phytol, confirming that VTE5 is essential for channeling phytol into the tocopherol biosynthetic pathway. oup.com The VTE5 enzyme is localized to the chloroplast envelope, the site of tocopherol synthesis. nih.gov
The reaction catalyzed by phytol kinase is a CTP-dependent phosphorylation, although it can also utilize UTP with lower efficiency. nih.govgenome.jp The enzyme transfers a phosphate (B84403) group from CTP (or UTP) to the hydroxyl group of phytol, forming this compound and CDP (or UDP). genome.jp A homologous gene, slr1652, has been identified in the cyanobacterium Synechocystis sp. PCC 6803, and its knockout also leads to reduced tocopherol levels, indicating that this phytol salvage mechanism is conserved across photosynthetic organisms. oup.comdiva-portal.org
Subsequent Metabolic Fate: Conversion to Phytyl Diphosphate (B83284)
This compound is an intermediate metabolite and is rapidly converted in the next step of the pathway. It serves as the substrate for another kinase, phytyl-phosphate kinase, which is encoded by the VTE6 gene in Arabidopsis. nih.govmdpi.com This enzyme catalyzes the second phosphorylation event, transferring a phosphate group to this compound to yield phytyl diphosphate (PDP). nih.govnih.gov Unlike the CTP-dependent phytol kinase, phytyl-phosphate kinase exhibits broader specificity for the phosphate donor, utilizing CTP, GTP, UTP, and ATP. nih.gov
The resulting phytyl diphosphate is the final product of the phytol salvage pathway and is a key precursor for the synthesis of other essential lipids. It can be condensed with homogentisic acid to form the precursor for all tocopherols (B72186), or it can be used in the synthesis of phylloquinone. researchgate.netnih.gov The efficient two-step phosphorylation of free phytol represents a crucial metabolic route for the production of phytyl diphosphate, complementing the de novo synthesis from geranylgeranyl diphosphate. nih.gov
Molecular Genetics and Regulation of Phytolmonophosphate Metabolism
Identification and Characterization of Genes Encoding Phytolmonophosphate-Related Enzymes
The conversion of phytol (B49457) to phytyl diphosphate (B83284) (PDP), a crucial precursor for tocopherol synthesis, involves a two-step phosphorylation process. The initial step, the formation of this compound (PMP), is catalyzed by a specific phytol kinase.
The VTE5 Gene in Arabidopsis thaliana and its Homologs (e.g., slr1652 in Synechocystis sp. PCC 6803)
The gene responsible for the initial phosphorylation of phytol to PMP in Arabidopsis thaliana has been identified as VTE5 (VITAMIN E PATHWAY GENE5). nih.govnih.gov This gene, located at the At5g04490 locus, was identified through map-based cloning of a mutant, vte5-1, which exhibited significantly reduced tocopherol levels. nih.govnih.gov The vte5-1 mutant showed a mere 20% of the wild-type seed tocopherol content. nih.govnih.gov The protein encoded by VTE5 displays modest similarity to dolichol kinase and is a chloroplast-targeted membrane-bound enzyme. nih.gov Functional characterization through heterologous expression in Escherichia coli and in vitro assays confirmed that the VTE5 protein possesses phytol kinase activity, catalyzing the conversion of phytol to PMP. nih.govnih.govmybiosource.com
Homologs of VTE5 are present in other photosynthetic organisms, including cyanobacteria. In the cyanobacterium Synechocystis sp. PCC 6803, the gene slr1652 is the homolog of VTE5. nih.govgenome.jp Knockout mutations of slr1652 resulted in a reduction of tocopherol levels by 50% or more, underscoring the conserved and critical role of this phytol kinase in tocopherol biosynthesis across different species. nih.govnih.gov Like its Arabidopsis counterpart, the protein encoded by slr1652 has been shown to have phytol kinase activity. nih.govmdpi.comstring-db.org
Interestingly, Arabidopsis also possesses a paralog of VTE5 called farnesol (B120207) kinase (FOLK). Both VTE5 and FOLK can phosphorylate phytol, but with different specificities. oup.com
The VTE6 Gene and its Role in Phytyl Diphosphate Formation
Following the synthesis of PMP by VTE5, the second phosphorylation step to produce phytyl diphosphate (PDP) is catalyzed by phytyl phosphate (B84403) kinase, encoded by the VTE6 gene. mybiosource.compnas.orgfrontiersin.orgoup.com This gene was identified through a phylogeny-based approach. oup.com The VTE6 protein is essential for converting PMP into PDP, which is the direct phytyl donor for the condensation reaction with homogentisate (B1232598) (HGA) in the main tocopherol biosynthesis pathway. pnas.orgoup.comnih.gov
The critical role of VTE6 is highlighted by the severe phenotypes observed in vte6 mutants, which are deficient in both tocopherol and phylloquinone. oup.comoup.com Overexpression of VTE6 in Arabidopsis has been shown to increase the levels of both PDP and tocopherols (B72186) in seeds. oup.comnih.gov
Other Associated Genetic Loci Influencing this compound Pathway Flux (e.g., Quantitative Trait Loci studies in soybean)
For instance, QTL studies in soybean have identified loci associated with phosphorus concentration in seeds. iastate.edu One study identified a putative QTL on chromosome 12 that contains a phosphate transporter gene, and suggestive QTLs on chromosomes 7 and 17 were also linked to phosphate metabolism and transport genes. iastate.edu Since this compound is a phosphorylated compound, variations in phosphate transport and metabolism could indirectly influence its synthesis and accumulation. However, direct QTL studies focusing specifically on this compound levels have not been extensively reported.
Mutational Analysis and Phenotypic Characterization of this compound Pathway Genes
The study of mutants with defects in the this compound pathway has been instrumental in elucidating the function of the involved genes and the physiological consequences of their disruption.
Analysis of vte5 Mutants: Impact on this compound Accumulation and Downstream Tocopherol Levels
Mutants of Arabidopsis thaliana lacking a functional VTE5 gene, such as vte5-1 and vte5-2, exhibit a significant reduction in tocopherol levels. nih.govnih.govoup.com In seeds, tocopherol content is reduced to approximately 20% of the wild-type levels, while in leaves, it is about 35-50% of the wild type. nih.govfrontiersin.orgmdpi.comnih.gov This demonstrates that the phytol phosphorylation pathway, initiated by VTE5, is the primary source of the phytyl tail for tocopherol synthesis in both seeds and leaves. pnas.org
The vte5 null mutants are not the only ones affecting this pathway. A double mutant, vte5 folk, where both the VTE5 gene and its paralog FOLK are knocked out, results in a complete absence of tocopherols. oup.comnih.gov This indicates that FOLK can partially compensate for the loss of VTE5 function. oup.com
| Mutant | Tissue | Tocopherol Level (% of Wild Type) | Key Phenotype | Reference |
| vte5-1 | Seed | ~20% | Accumulation of free phytol | nih.govnih.gov |
| vte5-1 | Leaf | ~35-50% | Reduced tocopherol content | frontiersin.orgmdpi.com |
| vte5-2 | Seed | ~20% | Reduced tocopherol content | oup.comnih.gov |
| vte5-2 | Leaf | ~50% | Reduced tocopherol content | oup.comnih.gov |
| slr1652 knockout (Synechocystis) | Cells | ~50% or less | Accumulation of free phytol | nih.govnih.gov |
| vte5 folk double mutant | Leaf & Seed | 0% | Complete lack of tocopherols | oup.comnih.gov |
Effects of vte6 Mutants on Tocopherol Content and Plant Physiological Responses
Mutations in the VTE6 gene, which encodes phytyl phosphate kinase, have more severe consequences than mutations in VTE5. oup.comnih.gov Arabidopsis vte6 null mutants are completely deficient in tocopherols and also show a significant reduction in phylloquinone (vitamin K1) content. oup.comoup.comnih.govresearchgate.net This indicates that the phytol phosphorylation pathway is essential for the biosynthesis of both of these vital lipid-soluble antioxidants. oup.com
A striking phenotype of vte6 mutants is their severe growth retardation; they are dwarf, chlorotic, and unable to grow photoautotrophically. oup.comoup.comnih.gov This is in contrast to other tocopherol-deficient mutants like vte1, vte2, and vte5, which can grow normally under standard conditions. oup.comnih.gov The severe phenotype of vte6 mutants is attributed to the toxic accumulation of phytol and, more significantly, phytylmonophosphate. oup.comnih.gov This is supported by the fact that a vte5 vte6 double mutant, which cannot produce PMP, shows a partial rescue of the severe growth defect seen in the vte6 single mutant, resembling the wild-type in growth but remaining tocopherol-deficient. frontiersin.orgoup.comnih.govfrontiersin.org
The accumulation of PMP in vte6 mutants can be substantial, with levels increasing by 4- to 10-fold compared to wild-type plants. nih.gov This accumulation is believed to be detrimental to plant growth. oup.comnih.gov
| Mutant | Tocopherol Content | Phylloquinone Content | Growth Phenotype | Key Metabolic Change | Reference |
| vte6 | Deficient | Severely reduced | Dwarf, chlorotic, non-photoautotrophic | Accumulation of phytol and phytylmonophosphate | oup.comoup.comnih.govnih.govresearchgate.net |
| vte5 vte6 | Deficient | - | Partially rescued growth, resembles wild-type | Reduced phytol and phytylmonophosphate compared to vte6 | frontiersin.orgoup.comnih.govfrontiersin.org |
Transcriptional and Post-Translational Regulatory Mechanisms in this compound Biosynthesis
The biosynthesis of this compound is a critical juncture in plant and cyanobacterial metabolism, channeling phytol derived primarily from chlorophyll (B73375) degradation into essential pathways like tocopherol (Vitamin E) synthesis. The regulation of this process is intricate, involving control at both the transcriptional and post-translational levels to manage the flow of metabolites according to cellular needs and environmental conditions.
Gene Expression Profiles of Enzymes Involved in this compound Synthesis
Research in the model plant Arabidopsis thaliana and the cyanobacterium Synechocystis sp. PCC 6803 has been instrumental in identifying the genes for these enzymes. In Arabidopsis, the phytol kinase is encoded by the VTE5 gene (At5g04490). ebi.ac.uk Studies on the vte5-1 mutant, which contains a stop codon in the VTE5 gene, have demonstrated its critical role. These mutants exhibit a significant reduction in seed tocopherol levels, down to about 20% of wild-type levels, and a corresponding accumulation of free phytol. ebi.ac.ukresearchgate.net This highlights the essential function of VTE5 in converting phytol into a usable form for tocopherol synthesis, particularly during seed development. Complementation of the mutant with a wild-type copy of the VTE5 gene successfully restored the normal tocopherol phenotype. ebi.ac.ukresearchgate.net
The homolog in Synechocystis sp. PCC 6803 is the gene slr1652. diva-portal.orgmdpi.com Knockout mutations of slr1652 resulted in a 50% or greater reduction in tocopherol levels in the cyanobacterium, reinforcing the conserved function of this phytol kinase. ebi.ac.ukresearchgate.net Heterologous expression of both VTE5 and slr1652 in Escherichia coli confirmed their function, as the recombinant proteins were able to produce this compound when supplied with free phytol. ebi.ac.ukresearchgate.net
The subsequent phosphorylation of this compound to phytyl diphosphate is catalyzed by phytolphosphate kinase, encoded by the VTE6 gene in Arabidopsis. Mutants lacking functional VTE6 show tocopherol deficiency in leaves, reduced plant growth, and decreased seed longevity. mdpi-res.com Conversely, the overexpression of the VTE6 gene led to a twofold increase in phytyl diphosphate, which in turn resulted in higher accumulation of γ-tocopherol in seeds. mdpi-res.com This demonstrates that the expression level of VTE6 directly influences the metabolic flux towards tocopherol production.
Table 1: Gene Expression Profiles of Key Enzymes in this compound Metabolism
| Enzyme | Gene | Organism | Gene Locus | Observed Expression/Mutant Phenotype |
|---|---|---|---|---|
| Phytol Kinase | VTE5 | Arabidopsis thaliana | At5g04490 | Mutation (vte5-1) reduces seed tocopherol to 20% of wild type and causes free phytol accumulation. ebi.ac.ukresearchgate.net Gene is critical for seed tocopherol biosynthesis. ebi.ac.uk |
| Phytol Kinase | slr1652 | Synechocystis sp. PCC 6803 | slr1652 | Knockout mutation reduces tocopherol levels by ≥50%. ebi.ac.ukresearchgate.net |
| Phytolphosphate Kinase | VTE6 | Arabidopsis thaliana | Not specified in results | Mutation leads to tocopherol deficiency in leaves and reduced growth/seed longevity. mdpi-res.com Overexpression increases γ-tocopherol accumulation in seeds. mdpi-res.com |
Regulatory Networks Affecting Enzyme Activity and Pathway Flux
The regulation of metabolic pathways extends beyond simple gene expression to encompass complex networks that modulate enzyme activity and control the flow of intermediates. elifesciences.org While specific regulatory networks for this compound biosynthesis are still being fully elucidated, general principles of transcriptional and post-translational control in plant and microbial metabolism provide a framework for understanding its regulation. wikipedia.orgwikipedia.orgwikipedia.org
Transcriptional Regulation: The expression of metabolic pathway genes is often coordinated by transcription factors (TFs). wikipedia.org These proteins bind to specific DNA sequences in the promoter regions of genes to either activate or repress transcription. wikipedia.orgfrontiersin.org In plants, TF families such as MYB and MYC are known to regulate various secondary metabolic pathways, including those for flavonoids and terpenoids, in response to developmental cues and environmental stimuli like stress. frontiersin.orgresearchgate.net It is plausible that similar TF networks govern the expression of VTE5 and VTE6 in Arabidopsis. For instance, since phytol is largely derived from chlorophyll degradation, the expression of phytol kinase may be co-regulated with genes involved in senescence and stress responses. The link between VTE5 function and seed tocopherol levels suggests a developmental regulatory network that ensures the pathway is active during embryogenesis to provision the seed with essential antioxidants. ebi.ac.ukmdpi-res.com
Post-Translational Regulation: Post-translational modifications provide a rapid and dynamic means of controlling enzyme activity. wikipedia.orgkhanacademy.org Phosphorylation, the addition of a phosphate group to a protein, is a common regulatory mechanism for enzymes, including kinases. khanacademy.orgyoutube.com Given that the key enzymes in this pathway, phytol kinase (VTE5) and phytolphosphate kinase (VTE6), are themselves kinases, it is highly probable that their activity is modulated by other protein kinases and phosphatases in response to cellular signals. This reversible phosphorylation can alter an enzyme's catalytic efficiency, stability, or localization, thereby fine-tuning the metabolic flux. nih.gov For example, ABC1-like kinases have been implicated in the post-translational stabilization of other proteins in plastids, suggesting a potential mechanism for regulating enzymes involved in lipid metabolism. core.ac.uk
The regulation of these kinase activities directly impacts the pathway flux, determining how much of the free phytol pool is directed towards tocopherol synthesis versus other potential metabolic fates. By controlling the activity of VTE5 and VTE6, the cell can balance the production of tocopherols with the synthesis of other essential molecules like phylloquinone (Vitamin K1), which also utilizes a phytyl side chain. researchgate.net This control is essential for maintaining metabolic homeostasis and adapting to changing physiological and environmental demands.
Ecological and Evolutionary Aspects of Phytolmonophosphate Metabolism
Occurrence and Distribution of Phytolmonophosphate and its Biosynthetic Pathway in Diverse Organisms
The biosynthetic pathway that produces this compound is found across a wide range of photosynthetic organisms, from ancient cyanobacteria to higher plants. This distribution underscores its fundamental importance in managing the turnover of chlorophyll (B73375), the most abundant pigment on Earth. The core of this pathway involves the phosphorylation of free phytol (B49457).
In Cyanobacteria: The cyanobacterium Synechocystis sp. PCC 6803 serves as a model organism for studying this pathway. In Synechocystis, the gene slr1652 encodes a phytol kinase. nih.govnih.gov This enzyme catalyzes the conversion of phytol into this compound. nih.govresearchgate.net Research has shown that a knockout mutation of the slr1652 gene leads to a significant reduction in tocopherol levels by 50% or more, confirming the gene's critical role in this salvage pathway. nih.govresearchgate.net
In Algae: The phytol salvage pathway, and by extension this compound, is also operative in algae. mdpi.com As in other photosynthetic eukaryotes, this pathway is linked to the metabolism within plastids, the descendants of cyanobacterial endosymbionts. mdpi.com The recycling of phytol is integral to remodeling thylakoid lipids, especially during processes like stress responses and senescence where chlorophyll is broken down.
In Higher Plants: In higher plants like Arabidopsis thaliana and tomato (Solanum lycopersicum), the pathway is well-characterized. nih.govresearchgate.net The process begins with the release of phytol from chlorophyll, which then serves as a substrate for a phytol kinase encoded by the VTE5 gene. nih.govoup.com This kinase converts phytol to this compound. Subsequently, a second enzyme, a phytyl-phosphate kinase encoded by the VTE6 gene, phosphorylates this compound to produce phytyl diphosphate (B83284) (phytyl-PP). nih.govoup.com This final product is then used for tocopherol synthesis. nih.gov Studies on Arabidopsis mutants lacking the VTE5 gene (vte5) show reduced tocopherol levels in both leaves and seeds, highlighting the pathway's importance. nih.gov
Explore the key enzymes involved in the this compound biosynthetic pathway across different organisms.
| Organism | Enzyme | Gene | Function | Source |
|---|---|---|---|---|
| Synechocystis sp. PCC 6803 | Phytol kinase | slr1652 | Converts phytol to this compound | nih.govnih.gov |
| Arabidopsis thaliana (Higher Plant) | Phytol kinase | VTE5 | Converts phytol to this compound | nih.govoup.com |
| Arabidopsis thaliana (Higher Plant) | Phytyl-phosphate kinase | VTE6 | Converts this compound to phytyl diphosphate | nih.govoup.com |
| Solanum lycopersicum (Tomato) | Phytol kinase | VTE5 | Acts in the biosynthetic pathway of tocopherols (B72186) | researchgate.net |
Evolutionary Conservation of this compound Biosynthetic and Salvage Pathways
The this compound biosynthetic pathway demonstrates remarkable evolutionary conservation. The key enzyme, phytol kinase, is found in both cyanobacteria and higher plants, suggesting an ancient origin. nih.gov Bioinformatic and genetic studies have revealed that the VTE5 gene in Arabidopsis and the slr1652 gene in Synechocystis are homologs. nih.govresearchgate.net Both genes encode phytol kinases that perform the same function: the phosphorylation of phytol to this compound. nih.gov
This conservation strongly implies that the phytol salvage pathway was present in the ancestral cyanobacterium that was engulfed by a eukaryotic cell in the endosymbiotic event that gave rise to plastids (chloroplasts). This pathway was subsequently retained in the evolutionary lineage leading to algae and higher plants. The persistence of this pathway across such a vast evolutionary distance highlights its fundamental importance for the survival and efficiency of photosynthetic organisms that must continually synthesize, repair, and degrade chlorophyll-protein complexes. researchgate.net
Ecological Implications of this compound in Inter-organismal Nutrient Cycling and Stress Responses
The metabolism of this compound has significant ecological implications, primarily related to internal nutrient cycling and adaptation to environmental stress.
Nutrient Cycling: The salvage pathway involving this compound is a critical mechanism for resource conservation within the organism. mdpi.com Chlorophyll turnover is a constant process, and its degradation releases the C20 phytol tail. Instead of expending significant energy to synthesize this large lipid component de novo, the salvage pathway allows the plant, alga, or cyanobacterium to efficiently recycle it. mdpi.comnih.gov This recycling conserves carbon and energy, which is particularly advantageous in nutrient-limited environments. mdpi.comresearchgate.net By converting phytol back into phytyl diphosphate via this compound, the organism can reuse it for the synthesis of new tocopherol molecules, and the re-esterification of chlorophyllide to form new chlorophyll. mdpi.comresearchgate.net
Stress Responses: The this compound pathway is intimately linked to stress tolerance. The end-products of the pathway, tocopherols (Vitamin E), are potent lipophilic antioxidants. mdpi.comoup.com They protect thylakoid membranes from oxidative damage caused by reactive oxygen species (ROS), which are often generated in excess during environmental stresses like high light, high temperature, and drought. researchgate.netoup.com
Research on tomato plants has shown that under combined high-light and high-temperature stress, the expression of the VTE5 gene and the accumulation of α-tocopherol are strongly upregulated. researchgate.net An RNAi line with decreased VTE5 expression was highly susceptible to photoinhibition and photobleaching under these combined stresses, demonstrating the essential protective role of this pathway. researchgate.net Furthermore, in Arabidopsis, phytol itself, when it accumulates due to nematode infestation, can induce defense responses. apsnet.org This induction is dependent on the VTE5 gene, suggesting that the conversion of phytol to this compound is a key step in signaling a stress response and producing protective tocopherols. apsnet.org The inability to properly channel phytol into this salvage pathway can be detrimental, as free phytol has detergent-like properties that can damage membranes. oup.com Therefore, the conversion to this compound not only recycles a valuable molecule but also detoxifies a potentially harmful one during stress-induced chlorophyll breakdown.
Analytical Methodologies for Phytolmonophosphate Research
Chromatographic Techniques for Separation and Detection of Phytolmonophosphate
Chromatographic methods are fundamental for isolating this compound from complex biological matrices, overcoming challenges such as its low abundance and amphipathic nature. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a premier technique for the sensitive and specific analysis of this compound and related phosphorylated isoprenoids. nih.govresearchgate.net This method addresses the significant challenges posed by the low concentrations and potential for hydrolysis of these compounds during extraction. nih.gov
Researchers have developed robust LC-MS protocols for the quantification of isoprenyl phosphates, including phytyl monophosphate (this compound) and phytyl diphosphate (B83284), from plant tissues like Arabidopsis leaves and seeds. nih.govresearchgate.net These methods often involve extraction with an isopropanol-containing buffer followed by analysis using LC-MS. nih.gov The use of internal standards, such as citronellyl monophosphate, is critical for accurate quantification. nih.govresearchgate.net
The LC separation is typically achieved using reversed-phase chromatography, often on a C18 column, which effectively separates the amphipathic molecules. The mass spectrometer, frequently a triple quadrupole or a high-resolution time-of-flight (TOF) instrument, is operated in negative ion mode using electrospray ionization (ESI), which is well-suited for detecting phosphorylated compounds. researchgate.netcolby.edu Quantification is performed using multiple reaction monitoring (MRM), which provides high specificity by tracking a specific precursor-to-product ion transition. researchgate.net The sensitivity of these LC-MS/MS methods allows for detection limits in the low nanogram per milliliter range, enabling the measurement of these compounds from as little as 20 mg of plant material. researchgate.netcolby.edu
Table 1: Exemplary LC-MS/MS Parameters for Isoprenyl Phosphate (B84403) Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | Reversed-Phase C18 |
| Mobile Phase | Gradient of methanol/water with ammonium (B1175870) acetate |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Dependent on specific isoprenyl phosphate |
| Product Ion (m/z) | Characteristic fragment (e.g., [PO3]⁻ or [H2PO4]⁻) |
This table presents typical parameters used in LC-MS/MS methods for the analysis of phosphorylated isoprenoids. Specific values for precursor/product ions and mobile phase composition are optimized for each target analyte.
Spectroscopic Approaches for Structural Elucidation and Quantification of this compound
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for broader metabolic profiling studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of phosphorylated compounds. libretexts.org While direct NMR analysis of this compound is not extensively documented due to its low natural abundance, NMR studies of related compounds like phytol (B49457) and other organic diphosphates provide critical structural insights. uac.ptnih.gov
¹H-NMR: The proton NMR spectrum of the parent alcohol, phytol, shows characteristic signals for its olefinic proton (~5.4 ppm), the oxymethylene protons adjacent to the oxygen (~4.1 ppm), and multiple methyl groups (~0.8-1.6 ppm). uac.pt Upon phosphorylation, the signals for protons close to the phosphate group would be expected to show a downfield shift and exhibit coupling to the phosphorus nucleus.
¹³C-NMR: The carbon spectrum of phytol reveals signals for two olefinic carbons (~123-140 ppm) and an oxymethylene carbon (~59 ppm). uac.pt Phosphorylation would significantly affect the chemical shift of the carbon atom bonded to the phosphate group.
³¹P-NMR: This is the most direct NMR method for studying phosphorylated molecules. libretexts.orghuji.ac.il The ³¹P nucleus is NMR-active and provides a distinct signal for the phosphate group. libretexts.org The chemical shift of the ³¹P signal is highly sensitive to the chemical environment of the phosphorus atom. researchgate.net For instance, the ³¹P-NMR spectrum of isopentenyl diphosphate shows two distinct peaks for the two phosphate groups, which are split into doublets due to P-P coupling. libretexts.org A similar approach can be used to identify and quantify this compound, which would be expected to show a single ³¹P resonance at a characteristic chemical shift. nih.gov Two-dimensional heteronuclear correlation experiments, such as ¹H-³¹P Heteronuclear Total Correlation Spectroscopy (heteroTOCSY), can be employed to link the phosphorus signal to specific protons in the molecule, confirming the site of phosphorylation. nih.gov
Table 2: Representative NMR Data for Phytol and Related Structures
| Nucleus | Compound | Key Chemical Shifts (δ, ppm) |
|---|---|---|
| ¹H | Phytol | ~5.4 (olefinic H), ~4.1 (CH₂-O) |
| ¹³C | Phytol | ~140, ~123 (olefinic C), ~59 (CH₂-O) |
| ³¹P | Isopentenyl Diphosphate | Two peaks with negative chemical shifts, split by P-P coupling |
This table summarizes characteristic NMR chemical shifts for the phytol backbone and demonstrates the utility of ³¹P NMR for analyzing related phosphorylated isoprenoids. Data compiled from sources libretexts.orguac.pt.
Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serve as powerful, non-destructive methods for metabolic fingerprinting and profiling. mdpi.comrsc.org While not typically used for the direct, targeted quantification of a single compound like this compound in a complex mixture, they provide a holistic snapshot of the biochemical composition of a sample. nih.gov
Raman Spectroscopy: This technique relies on the inelastic scattering of laser light. nih.gov It is highly complementary to FTIR, being more sensitive to non-polar bonds like C-C and C=C, and less susceptible to interference from water, making it well-suited for analyzing biological samples in their near-native state. mdpi.com Raman spectroscopy can be combined with stable isotope probing (SIP), where a labeled substrate (e.g., ¹³C-glucose) is introduced. The incorporation of the heavier isotope into metabolites causes a detectable shift in the Raman bands, allowing for the tracking of metabolic activity. rsc.org This approach could potentially trace carbon flow through the isoprenoid pathway leading to this compound.
Table 3: Characteristic Vibrational Frequencies for Relevant Functional Groups
| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|---|
| Phosphate | P-O Stretch | FTIR | 1100 - 900 |
| Alcohol/Ester | C-O Stretch | FTIR | 1300 - 1000 |
| Alkene | C=C Stretch | Raman | 1680 - 1620 |
| Alkane | C-H Stretch | FTIR/Raman | 3000 - 2850 |
This table highlights key vibrational frequencies that can be monitored by FTIR and Raman spectroscopy to obtain a metabolic fingerprint of pathways involving phosphorylated and isoprenoid compounds. Data compiled from sources rsc.orgresearchgate.net.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Compound Analysis
Radiotracer and Isotopic Labeling Studies in Metabolic Flux Analysis of the this compound Pathway
Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates of metabolic reactions within a biochemical network. nih.govoup.com It relies on the use of isotopic tracers, either radioactive (radiotracers) or stable isotopes, to follow the path of atoms through metabolic pathways. biologists.comnih.gov
In the context of the this compound pathway, which is linked to the biosynthesis of chlorophylls (B1240455) and tocopherols (B72186), isotopic labeling is essential for understanding its dynamics. researchgate.netbiorxiv.org For instance, studies have used ¹⁴C-labeled phytol to trace its metabolic fate in organisms. nih.gov These studies demonstrated that phytol is absorbed and its carbon skeleton is actively metabolized. nih.gov
More advanced studies employ stable isotopes like ¹³C, which can be supplied as ¹³CO₂ to plants. biorxiv.orgpnas.org By tracking the incorporation of ¹³C into downstream metabolites over time (a technique known as isotopically nonstationary MFA or INST-MFA), researchers can map the flow of carbon through complex networks like the methylerythritol 4-phosphate (MEP) pathway, which produces the precursors for phytol. pnas.orgresearchgate.net The distribution of ¹³C atoms in the resulting isoprenoids, including phytol and its phosphorylated derivatives, is then measured by mass spectrometry or NMR. nih.gov This data is fed into a computational model of the metabolic network to calculate the flux (i.e., the rate) through each enzymatic step, including the phosphorylation of phytol to this compound. oup.comrjlbpcs.com These analyses have been crucial in revealing how metabolic pathways are regulated in response to environmental changes, such as varying light conditions. pnas.org
Table 4: Isotopic Tracers Used in Plant Isoprenoid Pathway Analysis
| Isotope | Labeled Precursor | Detection Method | Application |
|---|---|---|---|
| ¹⁴C | ¹⁴C-Phytol, ¹⁴CO₂ | Scintillation Counting, Autoradiography | Tracing the general fate and turnover of phytol and photosynthetic products. nih.govnih.gov |
| ¹³C | ¹³CO₂, ¹³C-Glucose | Mass Spectrometry (MS), NMR Spectroscopy | Quantitative metabolic flux analysis of central carbon and isoprenoid pathways. pnas.orgresearchgate.net |
| ³²P | ³²P-Phosphate | Scintillation Counting, Autoradiography | Tracing phosphate incorporation during phosphorylation reactions. |
| ²H (D) | D₂O | Mass Spectrometry (MS), Raman/FTIR | Probing general metabolic activity and lipid biosynthesis. rsc.org |
This table outlines common isotopic tracers, their delivery forms, detection methods, and applications in studying metabolic pathways related to this compound.
Future Research Directions and Unexplored Avenues in Phytolmonophosphate Biology
Identification of Undiscovered Enzymatic Activities within the Phytolmonophosphate Pathway
The known pathway for phytol (B49457) recycling into tocopherol synthesis involves two sequential phosphorylation steps. nih.gov Initially, phytol released from chlorophyll (B73375) degradation is phosphorylated to this compound. nih.gov This reaction is catalyzed by phytol kinase, an enzyme identified as VITAMIN E PATHWAY GENE5 (VTE5) in Arabidopsis thaliana. oup.comoup.com Subsequently, this compound is further phosphorylated to phytyl-diphosphate (phytyl-PP) by phytyl phosphate (B84403) kinase (VTE6), which then serves as a substrate for the synthesis of tocopherols (B72186) and phylloquinone. oup.comfrontiersin.org
However, the complete enzymatic and regulatory landscape is likely more complex. For instance, the specificity and potential alternative substrates for VTE5 and its paralog, farnesol (B120207) kinase (FOLK), are not fully understood. Research has shown that these kinases can act on various isoprenoid alcohols like phytol, geranylgeraniol, and farnesol, albeit with different specificities. oup.com This raises questions about whether this compound or its derivatives might be involved in other metabolic pathways.
Future research should focus on:
Substrate promiscuity and alternative products: Investigating whether VTE5, VTE6, or other unidentified kinases can phosphorylate phytol-related compounds or if this compound itself can be a substrate for enzymes other than VTE6.
Metabolic channeling: The enzymes of the chlorophyll degradation and tocopherol synthesis pathways are localized within the chloroplast and may form multi-enzyme complexes to efficiently channel phototoxic intermediates. oup.com Research is needed to determine if this compound is passed directly from VTE5 to VTE6 within such a complex, which would have significant implications for metabolic efficiency and regulation.
Dephosphorylation pathways: The mechanisms for dephosphorylating this compound and phytyl-PP are unknown. Identifying the phosphatases involved would be crucial for understanding how the cell maintains homeostasis of these intermediates.
Application of Systems Biology Approaches to Understand Metabolic Flux Control in this compound Networks
The flow of carbon from chlorophyll-derived phytol through this compound to tocopherols and other products is tightly regulated and integrated with other major metabolic networks, including the methylerythritol 4-phosphate (MEP) pathway, the shikimate pathway, and fatty acid metabolism. d-nb.infoacs.org Understanding the dynamics of this metabolic flux is a prime challenge for systems biology.
Systems biology integrates large-scale experimental data (genomics, proteomics, metabolomics) with computational modeling to understand and predict the behavior of complex biological systems. nih.govmdpi.com While direct metabolic flux analysis of the this compound node has not been extensively reported, related pathways have been subjects of such studies. For example, flux balance analysis (FBA) and constraint-based modeling have been used to predict metabolic outputs and identify engineering targets in pathways that supply precursors for tocopherol synthesis. acs.orgresearchgate.net
Future applications of systems biology in this area could include:
Developing kinetic models: Creating detailed kinetic models of the chlorophyll degradation and tocopherol synthesis pathways to simulate the flow of metabolites, including this compound, under different physiological conditions (e.g., leaf senescence, stress). plos.org
Metabolic flux analysis (MFA): Using isotope labeling (e.g., with ¹³C or ¹⁴C) to trace the fate of phytol and quantify the flux through the this compound intermediate into various downstream products. mpg.de This would reveal the relative importance of this recycling pathway versus de novo synthesis routes for providing the phytyl tail of tocopherols.
Genome-scale metabolic models (GSMMs): Integrating the this compound pathway into comprehensive plant GSMMs to predict how genetic or environmental perturbations in distant pathways might affect its metabolism. researchgate.net This approach could help identify novel regulatory interactions and metabolic bottlenecks.
Exploration of Novel Biological Functions and Regulatory Networks Involving this compound
Beyond its established role as a metabolic intermediate in tocopherol synthesis, this compound or related molecules in its pathway could possess signaling or other biological functions. The broader network in which it operates is connected to stress responses, phytohormone signaling, and developmental processes. frontiersin.orgmdpi.com
Emerging research suggests that phytol itself can act as a signaling molecule. For instance, exogenously applied phytol has been shown to induce resistance to root-knot nematodes in Arabidopsis through the ethylene (B1197577) signaling pathway. nih.gov This discovery opens the possibility that its phosphorylated form, this compound, might also have signaling roles, perhaps in mediating stress responses or developmental cues.
Future research in this domain should explore:
Regulatory roles of pathway intermediates: Investigating whether this compound or phytyl-PP can act as allosteric regulators of enzymes or bind to transcription factors to modulate gene expression. Tocopherols have been shown to influence the expression of a large number of genes, suggesting a deep integration into the plant's regulatory fabric. d-nb.infomdpi.com
Crosstalk with other pathways: Phytanyl-pyrophosphate, a structural analog of phytyl-PP, is a key component in the biosynthesis of archaeal membrane lipids and has been used as a mimic for dolichol-linked oligosaccharides in studies of protein glycosylation. aldacenter.orgwikipedia.orgnih.gov This hints at the potential for phytol derivatives to be involved in a wider range of fundamental cellular processes than currently appreciated, a possibility that warrants investigation.
The broader regulatory network: The expression of genes in the tocopherol pathway is influenced by a complex network of transcription factors and phytohormones like abscisic acid. uni-bonn.demdpi.com Identifying the specific regulatory elements that respond to levels of this compound or control its synthesis could reveal how plants coordinate chlorophyll turnover with the production of protective compounds during growth, senescence, and stress adaptation.
Q & A
Basic Research: What are the standard methodologies for quantifying Phytolmonophosphate in biological samples?
Answer: The quantification of this compound typically employs spectrophotometric assays or liquid chromatography-mass spectrometry (LC-MS). For spectrophotometry, a molybdenum-blue method is widely used, where phosphate groups react with ammonium molybdate under acidic conditions to form a detectable chromophore (absorbance at 820 nm). Calibration curves must be prepared using serial dilutions of a phosphate standard (e.g., potassium dihydrogen phosphate) across a linear range (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) . LC-MS offers higher specificity, particularly for distinguishing this compound from structurally similar lipids. Researchers should validate methods with spike-recovery experiments and include internal standards (e.g., deuterated analogs) to account for matrix effects .
Basic Research: How can researchers ensure reproducibility in synthesizing this compound derivatives?
Answer: Reproducibility requires strict adherence to reaction conditions (temperature, solvent purity, and stoichiometry) and thorough characterization. For example, phosphorylation reactions using phytol precursors should be monitored via thin-layer chromatography (TLC) or <sup>31</sup>P NMR to confirm intermediate formation. Synthetic protocols must detail purification steps (e.g., column chromatography with silica gel) and provide melting points, <sup>1</sup>H/<sup>13</sup>C NMR spectra, and high-resolution mass spectrometry (HRMS) data. Peer-reviewed journals often mandate that only novel compounds are described in the main manuscript, while known derivatives should cite prior synthesis methods .
Advanced Research: How should contradictory data on this compound’s metabolic roles be analyzed?
Answer: Contradictions often arise from model system differences (e.g., in vitro vs. in vivo studies) or assay variability. A systematic approach includes:
- Meta-analysis : Compare results across studies using tools like PRISMA guidelines, focusing on variables such as dosage, exposure duration, and cell lines.
- Class extrapolation : If this compound belongs to a broader class (e.g., organophosphates), evaluate whether conflicting data align with class-specific trends .
- Methodological audit : Reassess techniques for artifacts (e.g., phosphatase contamination in enzyme assays) .
Publish negative findings to mitigate publication bias and clarify contexts where results diverge.
Advanced Research: What strategies resolve ambiguities in this compound’s interaction with lipid membranes?
Answer: Ambiguities in membrane interactions can be addressed via:
- Molecular dynamics (MD) simulations : Model this compound’s insertion into bilayers using software like GROMACS, parameterizing force fields with experimental lipid data.
- Biophysical assays : Use surface plasmon resonance (SPR) to quantify binding kinetics or fluorescence anisotropy to assess membrane fluidity changes.
- Comparative studies : Contrast results with structurally related compounds (e.g., phosphatidylinositol phosphates) to identify unique interfacial behaviors .
Document all simulation parameters and experimental replicates to enable cross-validation .
Basic Research: What analytical techniques validate this compound’s structural integrity post-extraction?
Answer: Structural validation requires multi-technique corroboration:
- NMR spectroscopy : <sup>31</sup>P NMR confirms phosphate group presence, while <sup>1</sup>H NMR identifies phytol chain protons.
- Fourier-transform infrared spectroscopy (FTIR) : Detect characteristic P=O (~1250 cm⁻¹) and C-O-P (~1050 cm⁻¹) stretches.
- Elemental analysis : Verify C, H, O, and P percentages against theoretical values.
Ensure spectra are compared to authentic standards, and report purity thresholds (e.g., ≥95% by HPLC) .
Advanced Research: How can researchers design experiments to elucidate this compound’s role in metabolic pathways?
Answer: Pathway elucidation requires:
- Isotopic labeling : Track <sup>13</sup>C or <sup>32</sup>P incorporation into downstream metabolites using LC-MS or autoradiography.
- Gene knockout models : Use CRISPR/Cas9 to silence putative enzymes (e.g., phosphatases) and observe this compound accumulation.
- Multi-omics integration : Combine transcriptomic data (RNA-seq) with lipidomic profiles to identify co-regulated pathways.
Statistical rigor is critical: apply false discovery rate (FDR) corrections for high-throughput datasets and validate findings with orthogonal assays .
Basic Research: What are the best practices for preparing this compound stock solutions to avoid degradation?
Answer: Stock stability depends on solvent choice and storage conditions:
- Solvent : Use chloroform:methanol (2:1 v/v) for lipid dissolution; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT).
- Storage : Aliquot solutions under inert gas (N₂ or Ar) and store at −80°C. Monitor degradation via TLC or LC-MS monthly.
- Documentation : Record lot numbers, preparation dates, and solvent purity in the Materials and Methods section .
Advanced Research: How should researchers address discrepancies between in vitro and in vivo toxicity profiles of this compound?
Answer: Discrepancies often stem from bioavailability or metabolic differences. Mitigation strategies include:
- Pharmacokinetic studies : Measure absorption, distribution, metabolism, and excretion (ADME) parameters in animal models.
- Tissue-specific assays : Compare cytotoxicity in isolated hepatocytes (in vitro) with histopathology in whole-organism studies (in vivo).
- Dose equivalence : Adjust in vitro concentrations to reflect in vivo tissue levels using allometric scaling.
Reference class-specific toxicological frameworks (e.g., organophosphate guidelines) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
